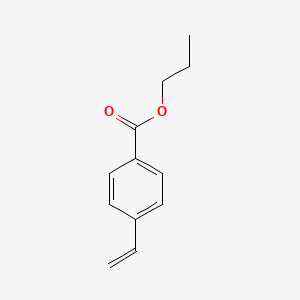
Propyl 4-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-vinylbenzoate is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a propoxycarbonyl group attached to the para position of the styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-vinylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-carboxystyrene with propanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-vinylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with desirable properties.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-carboxystyrene.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-carboxystyrene and propanol.
Scientific Research Applications
Propyl 4-vinylbenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into copolymers to enhance material properties such as thermal stability and mechanical strength.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of Propyl 4-vinylbenzoate primarily involves its ability to undergo polymerization and form stable polymers. The propoxycarbonyl group can participate in various chemical reactions, influencing the reactivity and properties of the resulting polymers. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process.
Comparison with Similar Compounds
Similar Compounds
4-Carboxystyrene: Similar structure but lacks the propoxy group.
4-Methoxystyrene: Contains a methoxy group instead of a propoxycarbonyl group.
4-Vinylbenzoic Acid: Similar to 4-carboxystyrene but with a vinyl group.
Uniqueness
Propyl 4-vinylbenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in polymer chemistry and materials science.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
propyl 4-ethenylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3 |
InChI Key |
NTZXNXPNHSIYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















